molecular formula C25H16ClNOS B14129660 10-(4-benzoylphenyl)-2-chloro-10H-phenothiazine

10-(4-benzoylphenyl)-2-chloro-10H-phenothiazine

Cat. No.: B14129660
M. Wt: 413.9 g/mol
InChI Key: TYLWTTURZSARAQ-UHFFFAOYSA-N
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Description

(4-(2-Chloro-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone is a complex organic compound with a unique structure that includes a phenothiazine core substituted with a chloro group and a phenylmethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Chloro-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone typically involves the reaction of 2-chloro-10H-phenothiazine with a suitable benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(2-Chloro-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(2-Chloro-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(2-Chloro-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. In biological systems, it may interact with neurotransmitter receptors or ion channels, modulating their activity. The phenothiazine core is known to influence the central nervous system, potentially leading to therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-Chloro-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a phenylmethanone moiety differentiates it from other phenothiazine derivatives, potentially leading to unique applications and effects .

Properties

Molecular Formula

C25H16ClNOS

Molecular Weight

413.9 g/mol

IUPAC Name

[4-(2-chlorophenothiazin-10-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C25H16ClNOS/c26-19-12-15-24-22(16-19)27(21-8-4-5-9-23(21)29-24)20-13-10-18(11-14-20)25(28)17-6-2-1-3-7-17/h1-16H

InChI Key

TYLWTTURZSARAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Origin of Product

United States

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